(R)-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone
Description
(R)-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone (CAS: 1354000-92-2) is a chiral chloroethanone derivative featuring a 3-methoxypyrrolidine moiety. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol . The R-configuration at the pyrrolidine ring introduces stereochemical specificity, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-chloro-1-[(3R)-3-methoxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-11-6-2-3-9(5-6)7(10)4-8/h6H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNSGDXTYRKLDM-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone typically involves the reaction of 3-methoxypyrrolidine with a chlorinating agent. One common method is the reaction of 3-methoxypyrrolidine with thionyl chloride (SOCl₂) under controlled conditions to introduce the chloro group at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce ketones or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
(R)-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone is primarily utilized as a building block for synthesizing pharmaceutical compounds. Its pyrrolidine ring structure is significant for developing drugs targeting neurological disorders. The compound can be modified to create derivatives that may exhibit enhanced pharmacological properties.
Case Study:
In a study focusing on pyrrolidine derivatives, researchers synthesized various compounds based on this compound and evaluated their efficacy against specific neurological targets. The results indicated that certain derivatives showed promising activity in modulating neurotransmitter systems, suggesting potential therapeutic applications in treating conditions like depression and anxiety.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, allowing chemists to create more complex molecules through various reactions. Its reactivity makes it suitable for substitution and addition reactions.
Synthesis Methodology:
A common method involves reacting this compound with nucleophiles to introduce new functional groups. For instance, reactions with amines can yield amides, while reactions with alcohols can produce esters .
Biological Studies
Researchers employ this compound to investigate its biological effects, particularly its antimicrobial and anticancer activities. The compound's ability to interact with biological systems provides insights into its potential as a therapeutic agent.
Antimicrobial Activity:
In a series of experiments, derivatives of this compound were tested against various bacterial strains. Results indicated significant antimicrobial properties, especially against Gram-positive bacteria .
Anticancer Research:
Another study explored the anticancer potential of this compound by assessing its effects on cancer cell lines. The findings revealed that certain derivatives inhibited cell proliferation and induced apoptosis in cancer cells, highlighting their potential as anticancer agents .
Industrial Applications
Beyond the laboratory, this compound finds applications in the production of agrochemicals and specialty chemicals. Its versatile reactivity allows it to be incorporated into formulations that enhance crop protection and yield.
Agrochemical Development:
The compound is used to synthesize herbicides and pesticides that target specific pests while minimizing environmental impact. Studies have shown that formulations containing this compound exhibit effective pest control with reduced toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of ®-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological functions.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and synthetic differences between (R)-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone and related compounds:
Key Observations:
Substituent Effects :
- The 3-methoxypyrrolidine group in the target compound provides a polar, rigid five-membered ring , enhancing solubility compared to aromatic substituents (e.g., chlorophenyl or indole groups) .
- Chlorophenyl and fluorene analogs exhibit higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Efficiency: Indole-substituted analogs (e.g., 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone) show lower yields (11–23%) due to steric hindrance and prolonged reaction times (2–5 days at 90°C) . Piperidine- or tetrazole-containing derivatives often require multi-step syntheses, whereas the target compound’s pyrrolidine ring may streamline synthesis under milder conditions .
Stability and Hazard Considerations
- For example, 2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)ethanone reacts with hydrazine to form hydrazino derivatives, indicating similar reactivity pathways for the target compound .
- Toxicity: Limited toxicological data exist for chloroethanones, but precautions (e.g., avoiding inhalation) are recommended due to structural similarities with hazardous compounds .
Biological Activity
(R)-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
- IUPAC Name : 2-chloro-1-[(3R)-3-methoxypyrrolidin-1-yl]ethanone
- CAS Number : 1354000-92-2
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
The compound features a pyrrolidine ring, a common motif in many biologically active molecules, suggesting its potential role in modulating various biological pathways.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxypyrrolidine with a chlorinating agent, such as thionyl chloride (SOCl₂). The reaction is carried out under controlled conditions to ensure high yield and purity, often utilizing inert solvents like dichloromethane at low temperatures to minimize side reactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring allows the compound to mimic natural substrates or inhibitors, thereby modulating biological pathways. Notably, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, which can impact neurological functions .
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Neurological Disorders : Its structural similarity to neurotransmitters positions it as a candidate for developing treatments for conditions such as depression or anxiety.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives similar to this compound:
- Neuroprotective Effects : A study demonstrated that pyrrolidine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting a neuroprotective role .
- Anticancer Properties : Research has shown that certain pyrrolidine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyrrolidine ring can significantly alter biological activity. For instance, introducing different substituents on the nitrogen atom can enhance potency against specific targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pyrrolidine-2-one | Pyrrolidine derivative | Antimicrobial and anticancer activity |
| 3-Methoxypyrrolidine | Parent compound | Neurotransmitter modulation |
| N-Chloropyrrolidine | Chloro-substituted | Potential enzyme inhibition |
This compound is distinguished by its specific chloro and methoxy substitutions, which confer unique reactivity and biological properties compared to other pyrrolidine derivatives.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (R)-2-Chloro-1-(3-methoxypyrrolidin-1-yl)ethanone in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Storage : Store in tightly closed vessels at room temperature, away from heat and oxidizing agents. Monitor for decomposition products like hydrogen chloride under improper conditions .
- Spill Management : Absorb spills with inert materials (e.g., sand), seal in containers, and dispose via hazardous waste protocols. Avoid drainage contamination .
Q. How can the purity of this compound be verified during synthesis?
- Methodological Answer :
- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to resolve impurities. Compare retention times with reference standards .
- Spectroscopy : Analyze via H/C NMR to confirm stereochemistry (R-configuration) and detect residual solvents. IR spectroscopy (e.g., carbonyl stretch at ~1700 cm) validates functional groups .
- Elemental Analysis : Confirm molecular formula (CHClNO) with a deviation <0.3% .
Q. What are the key steps in synthesizing this compound?
- Methodological Answer :
- Acylation : React 3-methoxypyrrolidine with chloroacetyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Stereochemical Control : Employ chiral catalysts (e.g., L-proline derivatives) to ensure R-configuration retention during intermediate steps .
- Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol for high enantiomeric excess (>98%) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing racemization?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C during acylation to reduce thermal racemization. Use low-boiling solvents (e.g., diethyl ether) for rapid quenching .
- Catalyst Screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance enantioselectivity. Monitor progress via circular dichroism (CD) spectroscopy .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. THF) to balance reactivity and stereochemical stability. THF often provides better retention of R-configuration .
Q. How should researchers address contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR, IR, and mass spectrometry data. For example, discrepancies in carbonyl peak positions may arise from solvent polarity—re-run spectra in deuterated DMSO or CDCl .
- Dynamic Effects : Investigate rotational barriers (e.g., pyrrolidine ring puckering) via variable-temperature NMR to explain splitting anomalies .
- Quantum Calculations : Use DFT (Density Functional Theory) to simulate NMR/IR spectra and compare with experimental data .
Q. What strategies improve the compound’s stability in long-term pharmacological studies?
- Methodological Answer :
- Lyophilization : Convert to a stable lyophilized powder under inert gas (argon) to prevent hydrolysis of the chloroethanone group .
- Additive Screening : Test antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit radical degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 weeks) .
- Packaging : Use amber glass vials with PTFE-lined caps to block UV light and moisture ingress .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
